molecular formula C13H13ClN4OS B12877383 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828921-04-6

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B12877383
CAS No.: 828921-04-6
M. Wt: 308.79 g/mol
InChI Key: VIKXQOWQNTWETO-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that belongs to the class of heterocyclic compounds. It features a thiazole ring substituted with a pyrrolidine group and a chloro group, along with an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Pyrrolidine: The thiazole ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group.

    Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the substituted thiazole with isonicotinic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced thiazole derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the role of thiazole-containing molecules in various biological processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the pyrrolidine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzamide
  • N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)pyridine-2-carboxamide
  • N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)quinoline-2-carboxamide

Uniqueness

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which may enhance its biological activity and specificity compared to other similar compounds. The combination of the thiazole ring, pyrrolidine group, and isonicotinamide moiety provides a distinct chemical structure that can interact with a variety of biological targets.

Properties

CAS No.

828921-04-6

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H13ClN4OS/c14-10-12(18-7-1-2-8-18)20-13(16-10)17-11(19)9-3-5-15-6-4-9/h3-6H,1-2,7-8H2,(H,16,17,19)

InChI Key

VIKXQOWQNTWETO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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